2-Bromobenzenesulfonyl fluoride
Overview
Description
2-Bromobenzenesulfonyl fluoride is an organosulfur compound with the molecular formula C6H4BrFO2S. It is a sulfonyl fluoride derivative, characterized by the presence of a bromine atom attached to the benzene ring and a sulfonyl fluoride group. This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology .
Mechanism of Action
Target of Action
2-Bromobenzenesulfonyl fluoride (BSF) is primarily used in organic synthesis as a reactive intermediate . Its primary function lies in organic synthesis due to its unique reactivity, particularly as a leaving group and a masked sulfonyl anion.
Mode of Action
BSF undergoes facile nucleophilic substitution reactions at the carbon bonded to the sulfur atom. This allows for the introduction of various functional groups, making BSF a valuable reagent for building complex molecules. Here’s a general example of such a reaction:
BrBzSO2F+Nu−→Br−+BzSO2Nu\text{BrBzSO}_2\text{F} + \text{Nu}^- \rightarrow \text{Br}^- + \text{BzSO}_2\text{Nu} BrBzSO2F+Nu−→Br−+BzSO2Nu
In this reaction, Nu represents a nucleophile.
Result of Action
The result of BSF’s action is the formation of new compounds through nucleophilic substitution reactions. These new compounds can have a wide range of properties and functions depending on the specific nucleophiles used in the reactions.
Action Environment
The action of BSF is influenced by various environmental factors. For instance, the reactivity of BSF can be affected by the presence of moisture, as it can decompose upon exposure to moisture. Additionally, the temperature and pH of the reaction environment can also influence the rate and outcome of the reactions involving BSF.
Biochemical Analysis
Biochemical Properties
2-Bromobenzenesulfonyl fluoride plays a significant role in biochemical reactions, particularly in the inhibition of serine proteases. It interacts with enzymes such as chymotrypsin and trypsin by forming a covalent bond with the serine residue in the active site, thereby inhibiting their activity . This interaction is crucial for studying the mechanisms of enzyme inhibition and for developing potential therapeutic agents.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can inhibit the activity of certain kinases, leading to alterations in cell signaling pathways . Additionally, this compound can affect gene expression by modifying the activity of transcription factors, thereby influencing cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form covalent bonds with specific amino acid residues in proteins. This covalent modification can lead to enzyme inhibition or activation, depending on the target protein . For example, by binding to the serine residue in the active site of serine proteases, this compound inhibits their enzymatic activity, which can have downstream effects on various biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperatures or extreme pH levels . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged enzyme inhibition and alterations in cellular metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can effectively inhibit target enzymes without causing significant toxicity . At higher doses, this compound can induce toxic effects, including cellular apoptosis and tissue damage. These dosage-dependent effects are crucial for determining the therapeutic window and potential side effects of the compound.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interaction with enzymes and cofactors. It can affect metabolic flux by inhibiting key enzymes in metabolic pathways, leading to changes in metabolite levels . For instance, its inhibition of serine proteases can impact protein degradation and turnover, thereby influencing overall metabolic homeostasis.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions can affect its localization and accumulation in specific cellular compartments. For example, binding to transport proteins can facilitate its entry into cells, while interactions with intracellular proteins can influence its distribution within the cytoplasm and organelles.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . It can be directed to specific compartments or organelles, such as the endoplasmic reticulum or mitochondria, where it exerts its biochemical effects. The localization of this compound within cells is crucial for understanding its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromobenzenesulfonyl fluoride can be synthesized through several methods. One common approach involves the reaction of 2-bromobenzenesulfonyl chloride with hydrogen fluoride. The reaction typically occurs under controlled conditions to ensure the proper formation of the sulfonyl fluoride group .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical processes. These processes are designed to optimize yield and purity while minimizing the production of by-products. The use of advanced reaction vessels and precise temperature control are crucial in achieving high-quality production .
Chemical Reactions Analysis
Types of Reactions
2-Bromobenzenesulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Addition Reactions: The sulfonyl fluoride group can react with nucleophiles to form new compounds.
Oxidation and Reduction: While less common, it can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in reactions with this compound include amines, alcohols, and thiols.
Catalysts: Catalysts such as palladium or copper may be used to facilitate certain reactions.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, reactions with amines can produce sulfonamide derivatives, while reactions with alcohols can yield sulfonate esters .
Scientific Research Applications
2-Bromobenzenesulfonyl fluoride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonyl derivatives.
Biology: The compound is employed in the modification of biomolecules, such as proteins and nucleic acids, through click chemistry approaches.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of enzyme inhibitors.
Industry: It is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-fluorobenzenesulfonyl fluoride
- 2-Fluorobenzenesulfonyl fluoride
- 2,5-Difluorobenzenesulfonyl fluoride
Uniqueness
2-Bromobenzenesulfonyl fluoride is unique due to the presence of both a bromine atom and a sulfonyl fluoride group, which confer distinct reactivity and properties. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for a wide range of chemical reactions and applications .
Properties
IUPAC Name |
2-bromobenzenesulfonyl fluoride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrFO2S/c7-5-3-1-2-4-6(5)11(8,9)10/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVLBPNVZAWKPFN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)S(=O)(=O)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrFO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501304725 | |
Record name | 2-Bromobenzenesulfonyl fluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501304725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1373232-47-3 | |
Record name | 2-Bromobenzenesulfonyl fluoride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1373232-47-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromobenzenesulfonyl fluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501304725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1373232-47-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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